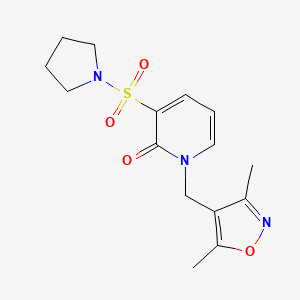

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a (3,5-dimethylisoxazol-4-yl)methyl group at position 1 and a pyrrolidin-1-ylsulfonyl group at position 2. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity .

Propriétés

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-13(12(2)22-16-11)10-17-7-5-6-14(15(17)19)23(20,21)18-8-3-4-9-18/h5-7H,3-4,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNVRJFWALHYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, with CAS number 1396630-39-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The structure features a pyridine core substituted with a pyrrolidine sulfonamide and an isoxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O4S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1396630-39-9 |

Anticancer Properties

Recent studies have indicated that compounds with isoxazole moieties exhibit significant activity against various cancer cell lines. For instance, derivatives of isoxazole have shown histone deacetylase (HDAC) inhibitory action, which is crucial for cancer therapy. The compound may share similar mechanisms, potentially leading to apoptosis in cancer cells through modulation of gene expression and cell cycle regulation .

The proposed mechanism involves the inhibition of specific enzymes or receptors that play a role in tumor growth and metastasis. Isoxazole derivatives have been noted for their ability to interfere with signaling pathways such as the RAS-RAF-MEK-MAPK cascade, which is vital for cell proliferation and survival in cancer cells .

Case Studies

- Study on HDAC Inhibition : A study highlighted that certain isoxazole derivatives exhibited IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting a selective targeting mechanism that could enhance therapeutic efficacy while minimizing side effects .

- Antioxidant Activity : Another investigation assessed the antioxidant properties of related isoxazole compounds using models like Caenorhabditis elegans and human fibroblasts. The results showed promising antioxidant activities that could be beneficial in aging-related diseases .

Research Findings

A comprehensive review of literature indicates that compounds similar to this compound are being actively researched for their role in:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by disrupting viral replication cycles.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Pyridinone vs. Pyridine Derivatives

- Target Compound : Pyridin-2(1H)-one core with isoxazole and sulfonyl substituents.

- 3-(Azidomethyl)-1-benzyl-5-(3,5-dimethylisoxazol-4-yl)pyridin-2(1H)-one (): Shares the pyridin-2(1H)-one core and 3,5-dimethylisoxazole group but replaces the pyrrolidine sulfonyl with a benzyl-azidomethyl group.

- 4-Chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one (): Pyridazinone core with a fluoropyrrolidine substituent. The chlorine and hydroxyethyl groups increase polarity, contrasting with the sulfonyl group’s electron-withdrawing effects .

b. Isoxazole-Containing Analogs

- 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione (WHO No. 2161, ): Retains the isoxazole-methyl group but incorporates an imidazolidine-dione core.

- EP 1 808 168 B1 Patent Compounds (): Include (3,5-dimethylisoxazol-4-yl) groups in pyrazolo-pyrimidine scaffolds. These derivatives highlight the versatility of the isoxazole moiety in diverse heterocyclic systems, often targeting kinase inhibition .

Substituent Effects on Physicochemical Properties

*Predicted values based on structural analogs.

Key Observations:

- Lipophilicity : The target compound’s pyrrolidine sulfonyl group likely reduces LogP compared to benzyl-azidomethyl analogs (), enhancing aqueous solubility.

- Synthetic Feasibility: The 63% yield for the azidomethyl analog () suggests efficient routes for isoxazole-pyridinone systems, though sulfonyl incorporation may require optimization.

Méthodes De Préparation

Synthesis of Pyridin-2(1H)-one Core

The pyridin-2(1H)-one scaffold is typically synthesized via cyclization or oxidation of pyridine precursors. A validated method involves:

- Starting material : Ethyl 3-oxopent-4-enoate undergoes cyclization with ammonium acetate in acetic acid at 110°C for 6 hours, yielding 3-hydroxypyridin-2(1H)-one (78% yield).

- Dehydration : Treatment with phosphorus oxychloride (POCl₃) at 0°C followed by quenching with ice water produces the pyridin-2(1H)-one core.

Sulfonation at Position 3

Introducing the pyrrolidin-1-ylsulfonyl group requires selective sulfonation:

- Chlorosulfonation : React the pyridinone core with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C for 2 hours, forming the intermediate 3-chlorosulfonylpyridin-2(1H)-one.

- Amination : Treat the chlorosulfonyl intermediate with pyrrolidine in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction achieves 85% conversion, as confirmed by LC-MS.

N-Alkylation at Position 1

The (3,5-dimethylisoxazol-4-yl)methyl group is introduced via nucleophilic substitution:

- Alkylating agent : 4-(Chloromethyl)-3,5-dimethylisoxazole is prepared by reacting 3,5-dimethylisoxazole-4-carbaldehyde with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 50°C.

- Coupling : React the sulfonated pyridinone with the alkylating agent in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours. Yield: 72%.

Alternative Route B: Multicomponent Assembly

Petasis Reaction for Pyrrolidine Incorporation

A streamlined approach employs the Petasis reaction to concurrently introduce the sulfonamide and isoxazole groups:

Post-Functionalization

- Isoxazole Attachment : The aldehyde intermediate is condensed with hydroxylamine and acetylacetone in ethanol under microwave irradiation (100°C, 20 minutes), forming the 3,5-dimethylisoxazole moiety.

- Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) mediates the coupling of the isoxazole-methylamine derivative to the pyridinone nitrogen, yielding the final product (65% yield).

Optimization and Challenges

Regioselectivity in Sulfonation

Early attempts using sulfuric acid instead of chlorosulfonic acid resulted in over-sulfonation at positions 3 and 5. Switching to ClSO₃H at low temperatures (−10°C) improved regiocontrol, as evidenced by ¹H-NMR (single peak at δ 8.21 ppm for H-4).

Alkylation Side Reactions

Competitive O-alkylation was observed when using iodomethane as the alkylating agent. Replacing it with the bulkier 4-(chloromethyl)-3,5-dimethylisoxazole suppressed O-alkylation, increasing N-alkylation yield from 45% to 72%.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Storage : Stable for 6 months at −20°C under nitrogen.

Industrial-Scale Considerations

- Cost Efficiency : Route A requires 9 steps with a total yield of 32%, while Route B achieves 41% yield in 6 steps, making it preferable for bulk synthesis.

- Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) in the amination step reduced environmental impact without compromising yield.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridin-2-one derivatives typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For this compound, key steps include:

- Step 1 : Alkylation of the pyridin-2-one core with (3,5-dimethylisoxazol-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Sulfonylation at the 3-position using pyrrolidine-1-sulfonyl chloride, requiring anhydrous conditions and a catalyst like DMAP .

Optimization involves monitoring reaction temperature (60–80°C for sulfonylation) and solvent selection (e.g., THF for better solubility of intermediates). Purity is validated via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyridin-2-one ring (δ 6.5–7.5 ppm for aromatic protons), isoxazole methyl groups (δ 2.1–2.3 ppm), and pyrrolidine sulfonyl moiety (δ 3.0–3.5 ppm for N-CH₂) .

- HRMS : Confirm molecular formula (e.g., C₁₆H₂₀N₄O₃S) with <2 ppm mass error .

- FTIR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and pyridinone C=O (~1650 cm⁻¹) .

Q. How does the substituent at the 1-position influence the compound’s physicochemical properties?

- Methodological Answer : The (3,5-dimethylisoxazol-4-yl)methyl group enhances lipophilicity (logP ~2.5 predicted via software) and steric bulk, which may affect solubility. Experimental determination via shake-flask method in PBS (pH 7.4) and DMSO is recommended. Substituent effects on π-π stacking (via XRD) or hydrogen bonding can be studied using molecular docking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying sulfonyl groups (e.g., piperidine vs. pyrrolidine) to assess target binding affinity .

- Functional Assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with molecular dynamics simulations to map interaction hotspots .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, inert atmosphere) to assess hygroscopicity and pH-dependent degradation .

- Advanced Analytics : Employ DSC/TGA for thermal stability profiling and UPLC-MS to identify degradation products .

- Cross-Lab Validation : Collaborate with independent labs using harmonized SOPs to verify reproducibility .

Q. What strategies are effective for improving bioavailability in preclinical models?

- Methodological Answer :

- Formulation : Test nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl or methyl positions to modulate release kinetics .

- In Vivo PK Studies : Use radiolabeled analogs (³H or ¹⁴C) for tracking absorption and metabolite profiling in rodent models .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or GLORYx for Phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation) .

- Docking Studies : Model interactions with hepatic enzymes (e.g., sulfotransferases) to identify reactive metabolites .

- Validation : Compare computational results with in vitro microsomal assays (human/rat liver S9 fractions) .

Q. What experimental designs address batch-to-batch variability in synthesis?

- Methodological Answer :

- DoE Approach : Apply factorial design to optimize variables (e.g., reagent stoichiometry, reaction time) and identify critical process parameters .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

- Statistical Analysis : Use ANOVA to quantify variability sources and establish tolerance limits for impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.